molecular formula C12H12N2O2 B112629 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde CAS No. 436086-89-4

4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde

Cat. No.: B112629
CAS No.: 436086-89-4
M. Wt: 216.24 g/mol
InChI Key: KLYOPVOHCSPLEG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with pyrazole in the presence of a suitable base and solvent. Common bases used include potassium carbonate or sodium hydride, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde is not fully elucidated. its biological activities are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of cellular pathways. Further research is needed to identify the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde is unique due to the presence of both the methoxy group and the pyrazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-3-(pyrazol-1-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12-4-3-10(9-15)7-11(12)8-14-6-2-5-13-14/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYOPVOHCSPLEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355275
Record name 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436086-89-4
Record name 4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436086-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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